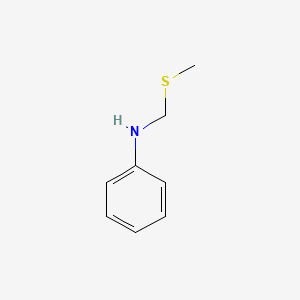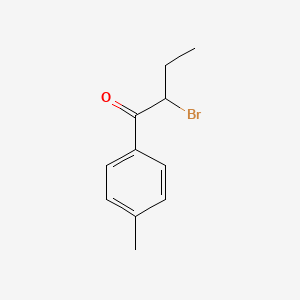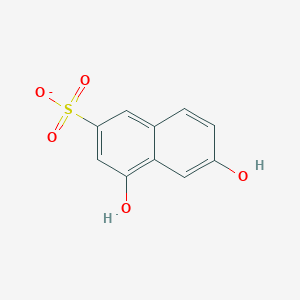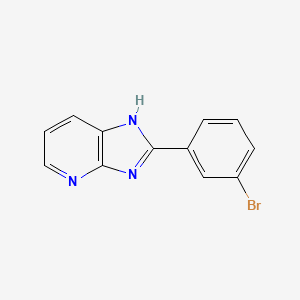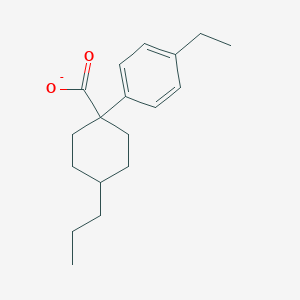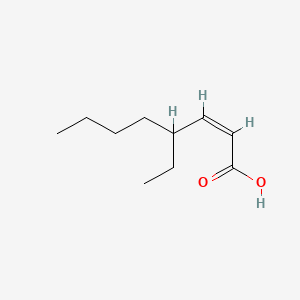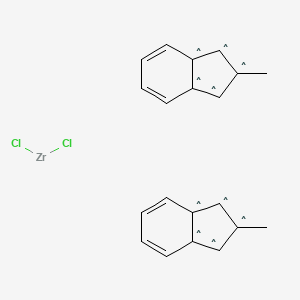![molecular formula C26H51NO6 B13783015 bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate](/img/structure/B13783015.png)
bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxyethyl groups, an octadec-9-enoyl moiety, and an azanium ion, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate typically involves the esterification of octadec-9-enoic acid with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the octadec-9-enoyl moiety, converting the double bond into a single bond and forming saturated derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halides, amines.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in cosmetics, detergents, and lubricants.
作用機序
The mechanism of action of bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the octadec-9-enoyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- Bis(2-hydroxyethyl) terephthalate
- Bis(2-hydroxyethyl) isophthalate
- Bis(2-hydroxyethyl) adipate
Comparison: Compared to these similar compounds, bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate is unique due to the presence of the octadec-9-enoyl moiety, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Additionally, its azanium ion component can enhance its interaction with biological targets, making it a promising candidate for biomedical research.
特性
分子式 |
C26H51NO6 |
|---|---|
分子量 |
473.7 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-[2-[(E)-octadec-9-enoyl]oxyethyl]azanium;acetate |
InChI |
InChI=1S/C24H47NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h9-10,26-27H,2-8,11-23H2,1H3;1H3,(H,3,4)/b10-9+; |
InChIキー |
JPBUGLVVKDRPHS-RRABGKBLSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC[NH+](CCO)CCO.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
